molecular formula C10H14BrNO2S2 B8495886 Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate

Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate

Cat. No.: B8495886
M. Wt: 324.3 g/mol
InChI Key: IYXAQBQNFRBOKB-UHFFFAOYSA-N
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Description

Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate is a complex organic compound featuring a thiazole ring, a bromine atom, and a propanoate ester group. The thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms, is known for its versatility and presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate typically involves multiple steps. One common route starts with the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, forming an intermediate ester compound . This intermediate then undergoes further reactions to introduce the thiazole ring and the propanoate ester group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The bromine atom and propanoate ester group may also contribute to its biological activity by affecting its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate is unique due to its specific combination of a bromine-substituted thiazole ring and a propanoate ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14BrNO2S2

Molecular Weight

324.3 g/mol

IUPAC Name

methyl 3-[2-(5-bromo-1,3-thiazol-2-yl)propan-2-ylsulfanyl]propanoate

InChI

InChI=1S/C10H14BrNO2S2/c1-10(2,9-12-6-7(11)16-9)15-5-4-8(13)14-3/h6H,4-5H2,1-3H3

InChI Key

IYXAQBQNFRBOKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(S1)Br)SCCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of Step 2 (9.00 g, 40.5 mmol) was taken up in 1,2-DCE (400 mL) before adding methyl 3-mercaptopropionate (9.74 g, 81 mmol) and zinc iodide (38.8 g, 122 mmol). The reaction was stirred at reflux for 5 h. The suspension was diluted with water and extracted with dichloromethane (2×). The combined organic layers were washed with brine, dried (Na2SO4), filtered and evaporated. Flash chromatography (0-15% ethyl acetate in hexanes) provided methyl 3-{[2-(5-bromo-1,3-thiazol-2-yl)propan-2-yl]sulfanyl}propanoate (12.58 g, 96%) as a colorless oil. ESI: [M+H]+ m/z 323.9/326.0.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9.74 g
Type
reactant
Reaction Step Two
Quantity
38.8 g
Type
catalyst
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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